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molecular formula C8H7BrN2 B1286194 3-Bromo-7-methylimidazo[1,2-A]pyridine CAS No. 56051-32-2

3-Bromo-7-methylimidazo[1,2-A]pyridine

Cat. No. B1286194
M. Wt: 211.06 g/mol
InChI Key: VLFVKNYEPJOABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872731B2

Procedure details

A cooled (−10° C.) suspension of 7-methylimidazo[1,2-α]pyridine (26 g, 0.2 mol) and sodium acetate (24.3 g, 0.3 mol) in methanol (150 ml) was treated with bromine (ca. 10 ml, 0.2 mol) added dropwise until the first permanent colour change occurred. Stirring was continued for a further 20 minutes before the reaction was poured into saturated aqueous sodium hydrogencarbonate (2 l). The resulting solid was filtered, washed with water and dried. Trituration with 5% ether in isohexane furnished 3-bromo-7-methylimidazo[1,2-α]pyridine as a red-brown powder (41.5 g, 100%). 1H NMR (360 MHz, CDCl3) δH 2.43 (3H, s), 6.76 (1H, d, J 7), 7.37 (1H, s), 7.53 (1H, s), 7.55 (1H, s), 8.00 (1H, d, J 7); m/z (ES+) 210/212 (M++H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[Br:16]Br.C(=O)([O-])O.[Na+]>CO>[Br:16][C:8]1[N:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][C:4]2=[N:10][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
CC1=CC=2N(C=C1)C=CN2
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
ADDITION
Type
ADDITION
Details
added dropwise until the first permanent colour change
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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